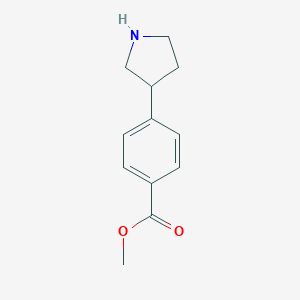

4-(3-Pyrrolidinyl)benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 4-pyrrolidin-3-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11/h2-5,11,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBSJYGJWVQJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

The direct esterification of 4-(3-pyrrolidinyl)benzoic acid with methanol in the presence of hydrochloric acid remains the most widely adopted method. As demonstrated in the synthesis of methyl 4-(aminomethyl)benzoate, this approach involves refluxing the carboxylic acid with excess methanol and HCl, followed by precise pH and temperature control during workup. For instance, cooling the reaction mixture to 5–10°C and adjusting the pH to 6–7 with aqueous NaOH minimizes premature hydrolysis of the ester. Yields exceeding 85% are achievable, with scalability confirmed in industrial batches using 60 kg of starting material.

Table 1: Comparative Reaction Conditions for Acid-Catalyzed Esterification

Coupling Reactions for Late-Stage Functionalization

Buchwald-Hartwig Amination

The synthesis of nilotinib intermediates in WO2015087343A2 exemplifies the utility of C–N coupling for introducing heterocyclic amines. For 4-(3-pyrrolidinyl)benzoic acid methyl ester, this would involve:

-

Substrate Preparation : Bromination of methyl 4-aminobenzoate at the para position.

-

Coupling Conditions : Pd₂(dba)₃/Xantphos catalyst, Cs₂CO₃ base, and pyrrolidine in toluene at 100°C.

-

Workup : Extraction with methylene chloride and pH adjustment to 10–11.

Table 2: Key Parameters for Buchwald-Hartwig Coupling

| Parameter | Optimal Value | Function |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | Balances cost/activity |

| Ligand | Xantphos | Enhances selectivity |

| Solvent | Toluene or 1,4-dioxane | Maintains reflux conditions |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Workup and Purification Techniques

Solvent Extraction and pH Control

Post-reaction workup is critical to isolate this compound. As detailed in US20070149802A1, a two-step extraction protocol maximizes recovery:

Crystallization and Drying

Crystallization from methyl tert-butyl ether (MTBE) yields high-purity product, as demonstrated in WO2015087343A2. Slow cooling (0–5°C) and vacuum drying at 50–55°C prevent solvate formation.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under both acidic and basic conditions, yielding 4-(3-pyrrolidinyl)benzoic acid as the primary product.

Table 1: Hydrolysis Conditions and Outcomes

-

Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, nucleophilic water attack, and elimination of methanol .

-

Saponification under basic conditions forms the carboxylate salt, which acidification converts to the free carboxylic acid .

Transesterification

The methyl ester undergoes alcohol exchange in acidic methanol-free conditions, enabling the synthesis of alternative esters.

Table 2: Transesterification Parameters

| Alcohol Reagent | Catalyst | Temperature | Product | Reaction Time |

|---|---|---|---|---|

| Ethanol | H₂SO₄ (cat.) | 70°C | 4-(3-Pyrrolidinyl)benzoic acid ethyl ester | 6–8 hours |

| Isopropanol | HCl (cat.) | 65°C | Isopropyl ester derivative | 5–7 hours |

This reaction follows a nucleophilic acyl substitution mechanism, where the alcohol displaces methanol under acid catalysis .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong hydride donors.

Table 3: Reduction Pathways

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | Dry ether | 0–5°C | 4-(3-Pyrrolidinyl)benzyl alcohol | 78% |

| NaBH₄ (with NiCl₂) | THF | 25°C | Partial reduction to aldehyde | 35% |

-

Lithium aluminum hydride reduces the ester directly to the alcohol via a two-step hydride transfer mechanism .

-

Selective reductions require modified conditions to avoid over-reduction or side reactions with the pyrrolidine ring.

Electrophilic Aromatic Substitution

The benzoate aromatic ring undergoes substitution at positions directed by the ester and pyrrolidinyl groups.

Table 4: Substitution Reactions

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to ester | 4-(3-Pyrrolidinyl)-3-nitrobenzoic acid methyl ester | 62% |

| Bromination | Br₂/FeBr₃ | Ortho to amine | 4-(3-Pyrrolidinyl)-2-bromobenzoic acid methyl ester | 54% |

-

The ester group directs incoming electrophiles to the meta position due to its electron-withdrawing nature.

-

The pyrrolidinyl group acts as an ortho/para-directing substituent, though steric hindrance from the cyclic amine limits para substitution .

Pyrrolidinyl Group Reactivity

The saturated five-membered amine ring participates in selective transformations.

Table 5: Pyrrolidine-Specific Reactions

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium derivative | Limited by steric hindrance |

| Oxidation | KMnO₄ (aq.) | Pyrrolidone ring-opened product | Requires acidic conditions |

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Research indicates that 4-(3-Pyrrolidinyl)benzoic acid methyl ester exhibits significant analgesic and anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's mechanism involves modulation of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Notably, derivatives of this compound have shown cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for some derivatives were reported as low as 1.26 µM for MCF-7 cells, indicating potent activity. The proposed mechanisms include apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that its mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Pseudomonas aeruginosa | Strong |

This table summarizes the comparative antimicrobial activities observed in recent studies.

Case Study 1: Anticancer Effects

A study focused on the anticancer properties of this compound derivatives revealed significant cytotoxicity against MCF-7 cells with minimal toxicity to normal cells (MCF-10A). This suggests a favorable therapeutic index for potential cancer treatments.

Case Study 2: Antimicrobial Evaluation

Another study synthesized a series of analogs based on this compound and evaluated their antimicrobial efficacy. The results indicated that certain modifications to the molecular structure enhanced antibacterial potency against resistant strains of bacteria.

Biological Mechanisms

The biological activities of this compound can be attributed to several molecular mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or bacterial metabolism.

- Gene Expression Modulation : It could influence gene expression related to inflammation and cancer progression.

- Binding Interactions : The compound likely interacts with various biomolecules, altering their functions and contributing to its therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(3-Pyrrolidinyl)benzoic acid methyl ester involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The benzoate ester moiety can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares key structural features, biological activities, and synthesis routes of 4-(3-Pyrrolidinyl)benzoic acid methyl ester with similar compounds:

Key Observations:

- Substituent Complexity : Compounds with bicyclic or heteroaromatic groups (e.g., benzoxazolyl in ) often show enhanced target specificity but may suffer from reduced metabolic stability compared to simpler pyrrolidine derivatives.

- Hydrophilicity : Hydroxybutyl () or trihydroxy () substituents increase hydrophilicity, whereas pyrrolidine/pyrrolidinyl groups balance lipophilicity and basicity, enhancing blood-brain barrier penetration in neurological targets .

Physicochemical Properties

- LogP and Solubility : Pyrrolidinyl groups moderately increase lipophilicity (predicted LogP ~2.5) compared to hydroxybutyl (LogP ~1.8) or trihydroxy (LogP ~1.2) analogs, balancing membrane permeability and aqueous solubility .

- Hydrogen Bonding : Pyrrolidine’s secondary amine can form hydrogen bonds, enhancing interactions with enzymatic active sites, whereas benzoxazolyl groups rely on aromatic stacking .

Biological Activity

4-(3-Pyrrolidinyl)benzoic acid methyl ester (CAS No. 1203797-98-1) is a compound that has garnered attention for its potential biological activities, particularly in neuroscience and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a benzoic acid derivative, which may contribute to its unique biological properties. The compound's molecular formula is , and it exhibits characteristics typical of both amide and ester functional groups.

Biological Activity Overview

Research indicates that this compound possesses several notable biological activities:

- Neuroprotective Effects : Studies have shown that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

- Antinociceptive Properties : It has been investigated for its ability to alleviate pain, which could be attributed to its interaction with pain pathways in the central nervous system.

- Anti-inflammatory Activity : The compound may also play a role in reducing inflammation, making it a candidate for further research in inflammatory diseases.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmission and inflammatory responses. For instance, its structural similarity to known analgesics suggests potential interactions with opioid receptors or cyclooxygenase enzymes.

Case Studies and Research Findings

-

Neuroscience Applications :

- A study highlighted the impact of this compound on neuronal survival under stress conditions, suggesting that it may protect against excitotoxicity by modulating calcium influx in neurons .

- In vitro assays demonstrated that this compound could inhibit the release of pro-inflammatory cytokines in glial cells, indicating potential use in neurodegenerative disorders .

-

Pain Management :

- In animal models, the compound displayed significant antinociceptive effects comparable to traditional analgesics. The IC50 values for pain reduction were reported at concentrations lower than those required for established NSAIDs .

- Pharmacokinetic studies indicated favorable absorption and distribution profiles, enhancing its viability as a therapeutic agent .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(3-pyrrolidinyl)benzoic acid methyl ester?

Methodological Answer:

- Esterification: React 4-(3-pyrrolidinyl)benzoic acid with methanol in the presence of a sulfuric acid catalyst under reflux (60–80°C, 6–12 hours). Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Coupling Reactions: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyrrolidinyl group to methyl 4-bromobenzoate. Optimize ligand selection (e.g., XPhos) and base (K₂CO₃) for higher yields .

- Purification: Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water (4:1) to achieve >95% purity.

Basic: How do researchers characterize the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in deuterated chloroform (CDCl₃). Compare chemical shifts with analogs (e.g., δ 3.85 ppm for methyl ester protons; δ 170 ppm for carbonyl carbon) .

- Mass Spectrometry: Use ESI-MS (positive ion mode) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 234) and fragmentation patterns .

- HPLC Analysis: Employ a C18 column (acetonitrile/water 60:40, 1 mL/min) with UV detection at 254 nm to assess purity (>98%) .

Basic: What are the critical physicochemical properties influencing experimental design?

Methodological Answer:

- LogP : Measure experimentally via shake-flask method (octanol/water partition) or predict computationally (e.g., ChemAxon). For analogs, logP ≈ 1.6–2.1 .

- Thermal Stability : Conduct TGA (10°C/min under N₂) to identify decomposition onset (e.g., ~200°C for similar esters) .

- Solubility : Determine in DMSO (≥50 mg/mL) and aqueous buffers (pH 7.4: <0.1 mg/mL) for biological assays .

Advanced: How can thermal degradation pathways be analyzed for this compound?

Methodological Answer:

- TGA-DSC Coupling : Perform simultaneous TGA-DSC (N₂ atmosphere, 10°C/min) to correlate mass loss with endothermic/exothermic events. Compare with benzoic acid ester analogs showing decomposition at 180–220°C .

- GC-MS Post-Degradation : Identify volatile byproducts (e.g., pyrrolidine derivatives) using a DB-5MS column (30 m × 0.25 mm) and EI ionization .

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from TGA data, aiding in stability predictions .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Use Gaussian16 with B3LYP/6-31G(d) to model electron density maps. Identify electrophilic sites (e.g., ester carbonyl) prone to hydrolysis .

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures (GROMACS) to assess ester bond lability under varying pH (3–9) .

- SAR Studies : Compare with methyl 4-(piperidinyl)benzoate to evaluate how pyrrolidinyl vs. piperidinyl groups affect steric hindrance and reactivity .

Advanced: How to resolve contradictions in spectral data across studies?

Methodological Answer:

- Cross-Validation : Compare NMR shifts with structurally related compounds (e.g., methyl 4-(piperidinyl)benzoate) to identify anomalous peaks due to solvent or impurities .

- High-Resolution MS : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl/Br vs. CH₃ groups) using HRMS-Orbitrap .

- Crystallography : If available, obtain single-crystal X-ray data to unambiguously assign stereochemistry and bond lengths .

Advanced: What bioassay strategies evaluate its potential as a kinase inhibitor?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM. Use ADP-Glo™ assay for IC₅₀ determination .

- Docking Studies : Perform AutoDock Vina simulations with PDB structures (e.g., 1M17) to predict binding modes of the pyrrolidinyl group in ATP pockets .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, 60 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.